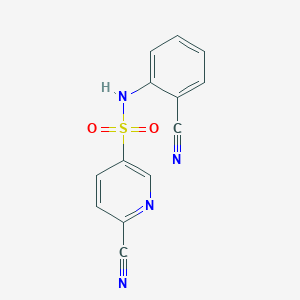

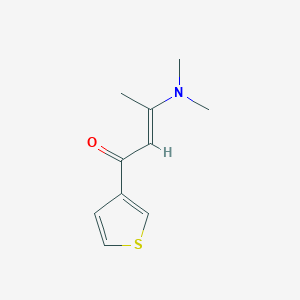

![molecular formula C14H14N4O4S2 B2605046 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 893156-61-1](/img/structure/B2605046.png)

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

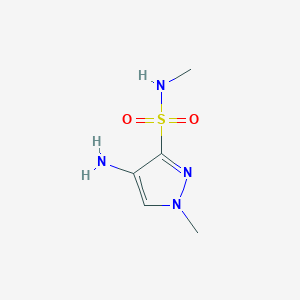

The compound “2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide” is a derivative of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound also contains acetamido and benzodioxol functional groups .Scientific Research Applications

Organic Synthesis

The compound is valuable in organic synthesis . It’s a key intermediate in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Pesticide Intermediates

It serves as an important intermediate in the production of pesticides . For instance, it can be used in the synthesis of phenylamine pesticides .

Dye Synthesis

The compound is used in the synthesis of dyes . Its sulfur atom contributes to the formation of chromophores, which are responsible for the color of dyes .

Fluorescent Brighteners

It’s used in the synthesis of fluorescent brighteners . These substances absorb light in the ultraviolet and violet region and re-emit light in the blue region, thereby enhancing the appearance of colorless and light-colored substances .

Photoelectric Functional Materials

The presence of the sulfur atom in the compound makes it useful in the construction of photoelectric functional materials . These materials have applications in various fields such as optoelectronics and photovoltaics .

Electrochemical Sensors

The compound is used as a building block in the construction of electrochemical sensors . These sensors have wide applications in environmental monitoring, clinical analysis, and industrial process control .

Electrosynthesis of New Derivatives

The compound is used in the electrosynthesis of new 1,3,4-thiadiazole derivatives . This process involves the formation of S-S and S-C bonds, which are crucial in the synthesis of various organic compounds .

Biological Activity Analysis

The biological activity of the products synthesized from this compound is analyzed via in silico methods . This helps in the prediction of the compound’s potential applications in drug discovery and development .

properties

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S2/c1-8(19)16-13-17-18-14(24-13)23-6-12(20)15-5-9-2-3-10-11(4-9)22-7-21-10/h2-4H,5-7H2,1H3,(H,15,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNXAPBIZUVGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

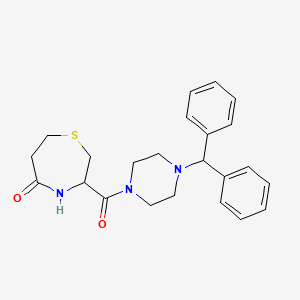

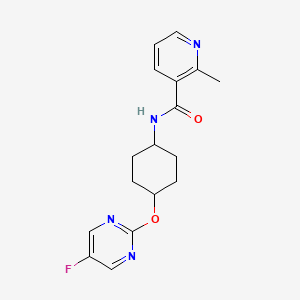

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2604964.png)

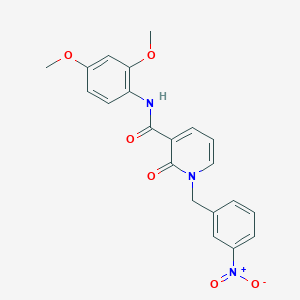

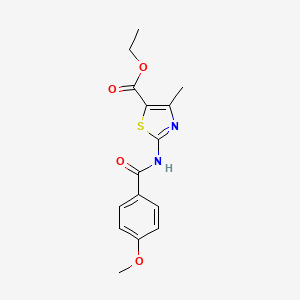

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2604968.png)

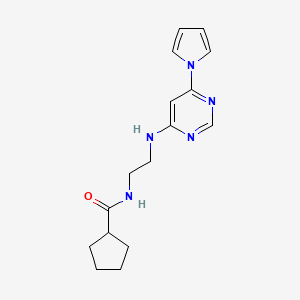

![4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2604975.png)

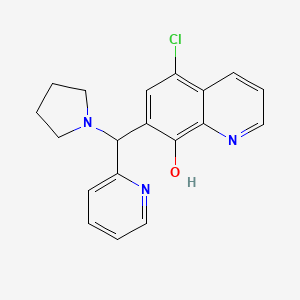

![N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604977.png)